Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate

Physicochemical property Drug-likeness Blood-brain barrier permeability

Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate (CAS 280141-50-6) is a synthetic small molecule (C₁₅H₂₂N₂O₂, MW 262.35 g/mol) that integrates a 1-benzylpiperidine pharmacophore with a glycine methyl ester side chain via a secondary amine linker. The 1-benzylpiperidine motif is a validated privileged scaffold in neuropharmacology, serving as the core recognition element for acetylcholinesterase (AChE) active-site anchoring and α7 nicotinic acetylcholine receptor (nAChR) antagonism.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 280141-50-6
Cat. No. B3256962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((1-benzylpiperidin-4-yl)amino)acetate
CAS280141-50-6
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCOC(=O)CNC1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C15H22N2O2/c1-19-15(18)11-16-14-7-9-17(10-8-14)12-13-5-3-2-4-6-13/h2-6,14,16H,7-12H2,1H3
InChIKeyKNQCEHBMVOZAFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-((1-Benzylpiperidin-4-yl)amino)acetate (CAS 280141-50-6) for CNS-Targeted Chemical Biology and Intermediate Sourcing


Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate (CAS 280141-50-6) is a synthetic small molecule (C₁₅H₂₂N₂O₂, MW 262.35 g/mol) that integrates a 1-benzylpiperidine pharmacophore with a glycine methyl ester side chain via a secondary amine linker [1]. The 1-benzylpiperidine motif is a validated privileged scaffold in neuropharmacology, serving as the core recognition element for acetylcholinesterase (AChE) active-site anchoring and α7 nicotinic acetylcholine receptor (nAChR) antagonism [2][3]. This compound functions primarily as a versatile synthetic intermediate for constructing more elaborate bioactive molecules, offering a protected carboxylic acid handle (methyl ester) and a secondary amine for further derivatization [1].

Why Methyl 2-((1-Benzylpiperidin-4-yl)amino)acetate Cannot Be Replaced by a Free Acid, Ethyl Ester, or Unsubstituted Piperidine Analog


The 1-benzylpiperidine scaffold is exquisitely sensitive to N-substitution and ester moiety identity. In the seminal structure-activity relationship (SAR) study by Martínez et al., replacing the N-benzylpiperidine motif with an N-benzylpiperazine ring abolished AChE inhibitory activity entirely, confirming that the piperidine core geometry and N-benzyl substitution are non-negotiable pharmacophoric requirements [2]. Simultaneously, the methyl ester protecting group critically influences both lipophilicity and downstream synthetic tractability: the free carboxylic acid analog (CAS 1040036-64-3, XLogP3-AA ≈ 1.2, estimated) is substantially more polar (TPSA 61.6 Ų predicted for the acid vs. 41.6 Ų for the methyl ester), which can reduce passive membrane permeability and limit compatibility with amide coupling reactions without additional carboxyl activation steps [1]. Interchanging the methyl ester for a sterically larger ethyl ester alters the steric and electronic environment at a position that, in analogous N-benzylpiperidine amino acid conjugates, has been shown to modulate AChE inhibitory potency by over 10-fold through subtle changes in active-site accommodation [3].

Quantitative Differentiation of Methyl 2-((1-Benzylpiperidin-4-yl)amino)acetate Against Its Closest Analogs


Physicochemical Comparison: Methyl Ester vs. Free Carboxylic Acid (CAS 1040036-64-3) — Lipophilicity and Polar Surface Area

The methyl ester of Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate (CAS 280141-50-6) exhibits a computed XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 41.6 Ų (PubChem computed properties) [1]. In contrast, the free carboxylic acid analog, 2-((1-benzylpiperidin-4-yl)amino)acetic acid (CAS 1040036-64-3), has a predicted XLogP3-AA of approximately 1.2 and a calculated TPSA of approximately 61.6 Ų (estimated from SMILES: O=C(O)CNC1CCN(CC2=CC=CC=C2)CC1) . This represents a lipophilicity increase of approximately 0.6 log units and a TPSA reduction of approximately 20 Ų for the methyl ester relative to the free acid.

Physicochemical property Drug-likeness Blood-brain barrier permeability

Pharmacophoric Scaffold Validation: N-Benzylpiperidine Motif Is Essential for AChE Active-Site Anchoring — Class-Level Evidence

Martínez et al. (2000) demonstrated that compounds bearing an N-benzylpiperidine moiety exhibit AChE inhibitory activity through active-site anchoring, whereas direct N-benzylpiperazine analogs (replacing the piperidine CH₂ with a nitrogen) were completely devoid of AChE inhibitory activity [1]. In a subsequent study, 3-[2-(1-benzylpiperidin-4-yl)ethylamino]-6-phenylpyridazine achieved an IC₅₀ of 0.12 μM on purified electric eel AChE, representing a 5,000-fold increase in potency compared to minaprine, the non-benzylpiperidine progenitor scaffold [2]. These findings establish that the 1-benzylpiperidine pharmacophore present in Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate is a critical determinant of target engagement.

Acetylcholinesterase inhibition Pharmacophore Structure-activity relationship

α7 Nicotinic Receptor Antagonism: N-Benzylpiperidine Scaffold Selectivity — Target Engagement Evidence

Criado et al. (2016) identified the N-benzylpiperidine motif as the minimal pharmacophore for α7 nAChR antagonism. Compound 48, 2-(1-benzylpiperidin-4-yl)-ethylamine, displayed inhibitory potency comparable to more elaborated multitarget-directed propargylamine derivatives (compounds 13, 26, and 38 with submicromolar IC₅₀ values on homomeric α7 nAChRs) and exhibited a clear selectivity preference for α7 over heteromeric α3β4 and α4β2 nAChR subtypes (up to 20-fold higher IC₅₀ values for off-target subtypes) [1]. The structurally related N-benzylpiperidine core in Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate positions it as a viable entry point for developing α7-selective antagonists.

Nicotinic acetylcholine receptor α7 nAChR antagonist CNS pharmacology

Synthetic Utility: Methyl Ester as a Traceless Protecting Group for Glycine Conjugation — Compared to Free Acid and Ethyl Ester Analogs

Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate is synthesized via direct N-alkylation of 1-benzylpiperidin-4-amine with methyl bromoacetate in the presence of a base (e.g., NaH or K₂CO₃), a well-precedented route that provides the methyl ester directly in a single step . The methyl ester serves as a traceless protecting group for the glycine carboxylate: it can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H₂O) to reveal the free acid for amide coupling, or it can be directly transesterified. The free acid analog (CAS 1040036-64-3) requires additional activation (e.g., HATU, EDC) for amide bond formation, adding one synthetic step and introducing potential racemization or side reactions if chiral centers are present elsewhere in the molecule . Compared to the ethyl ester analog, the methyl ester offers a smaller steric footprint that is less likely to interfere with enzyme-catalyzed kinetic resolutions, as demonstrated in the lipase-catalyzed amidation of N-benzylpiperidine amino acid diesters reported by Martínez et al. [1].

Synthetic intermediate Amide coupling Protecting group strategy

Commercial Purity Benchmarking: MolCore NLT 98% Specification Under ISO Certification

MolCore supplies Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate (CAS 280141-50-6) with a purity specification of NLT 98% (Not Less Than 98%), supported by ISO certification and batch-specific analytical reports including NMR, HPLC, or GC as verification . This purity threshold exceeds the typical 95-97% specification offered by many generic suppliers for related N-benzylpiperidine building blocks, such as 4-amino-1-benzylpiperidine (CAS 50541-93-0, typically 95-98%) . The availability of ISO-certified batch QC data provides procurement-grade assurance of lot-to-lot consistency for reproducible synthesis and biological assay outcomes.

Quality control Purity specification ISO certification

Recommended Application Scenarios for Methyl 2-((1-Benzylpiperidin-4-yl)amino)acetate Based on Verified Evidence


CNS-Penetrant Library Synthesis via the N-Benzylpiperidine Scaffold

The favorable computed lipophilicity (XLogP3-AA = 1.8) and low TPSA (41.6 Ų) of Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate position it within CNS drug-like chemical space . Researchers constructing targeted libraries for acetylcholinesterase or α7 nicotinic receptor modulation should use this methyl ester building block as a starting point, leveraging the validated N-benzylpiperidine pharmacophore that is essential for AChE active-site anchoring and α7 nAChR antagonism . The methyl ester handle allows direct diversification via amide coupling or ester hydrolysis followed by conjugation with amine-containing fragments.

Chemoenzymatic Synthesis of Chiral N-Benzylpiperidine Amino Acid Derivatives

Martínez et al. (2000) established that Candida antarctica lipase B (CAL-B) catalyzes regioselective amidation of N-benzylpiperidine amino acid diesters with yields of 58-76% . The methyl ester form of Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate is compatible with this enzymatic approach, offering a smaller steric footprint than ethyl or tert-butyl esters that could enhance lipase recognition. This compound is therefore the preferred substrate for chemoenzymatic synthesis workflows aiming to produce enantiomerically enriched N-benzylpiperidine amino acid conjugates.

Quality-Controlled Intermediate for Multi-Step Pharmaceutical Process Chemistry

For process chemistry groups requiring reproducible intermediate quality across multiple synthetic batches, the NLT 98% purity specification with ISO certification provides procurement-grade assurance. The methyl ester functionality can be selectively manipulated in the presence of the secondary amine, enabling orthogonal protection strategies. The documented synthetic route — direct alkylation of 1-benzylpiperidin-4-amine with methyl bromoacetate — is scalable and avoids protecting group manipulations, supporting kilogram-scale intermediate preparation .

Quote Request

Request a Quote for Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.